molecular formula C19H20N6O2 B12477465 N~4~-benzyl-5-nitro-N~2~-(2-phenylethyl)pyrimidine-2,4,6-triamine CAS No. 840455-36-9

N~4~-benzyl-5-nitro-N~2~-(2-phenylethyl)pyrimidine-2,4,6-triamine

Cat. No.: B12477465
CAS No.: 840455-36-9
M. Wt: 364.4 g/mol
InChI Key: PRZUSXVVZLXRGX-UHFFFAOYSA-N
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Description

N~4~-benzyl-5-nitro-N~2~-(2-phenylethyl)pyrimidine-2,4,6-triamine is a synthetic organic compound belonging to the pyrimidine family This compound is characterized by its unique structure, which includes a benzyl group, a nitro group, and a phenylethyl group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-benzyl-5-nitro-N~2~-(2-phenylethyl)pyrimidine-2,4,6-triamine typically involves a multi-step process. One common method includes:

    Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N~4~-benzyl-5-nitro-N~2~-(2-phenylethyl)pyrimidine-2,4,6-triamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Reduction: Hydrogen gas, palladium catalyst.

Major Products Formed

    Oxidation: Formation of amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

N~4~-benzyl-5-nitro-N~2~-(2-phenylethyl)pyrimidine-2,4,6-triamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N4-benzyl-5-nitro-N~2~-(2-phenylethyl)pyrimidine-2,4,6-triamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to bind to active sites, inhibiting or modulating the activity of the target molecules. This interaction can lead to various biological effects, including antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-benzyl-5-nitro-N~2~-(2-phenylethyl)pyrimidine-2,4,6-triamine is unique due to its specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of the phenylethyl group, in particular, differentiates it from other similar compounds and may contribute to its unique biological activities.

Properties

CAS No.

840455-36-9

Molecular Formula

C19H20N6O2

Molecular Weight

364.4 g/mol

IUPAC Name

4-N-benzyl-5-nitro-2-N-(2-phenylethyl)pyrimidine-2,4,6-triamine

InChI

InChI=1S/C19H20N6O2/c20-17-16(25(26)27)18(22-13-15-9-5-2-6-10-15)24-19(23-17)21-12-11-14-7-3-1-4-8-14/h1-10H,11-13H2,(H4,20,21,22,23,24)

InChI Key

PRZUSXVVZLXRGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC2=NC(=C(C(=N2)NCC3=CC=CC=C3)[N+](=O)[O-])N

solubility

0.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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